1,3,5-Tris(bromomethyl)cyclohexane
Description
Properties
IUPAC Name |
1,3,5-tris(bromomethyl)cyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDNDWLWKJEJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1CBr)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336233 | |
| Record name | 1,3,5-tris(bromomethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56025-65-1 | |
| Record name | 1,3,5-tris(bromomethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Symmetrical Cyclohexane Derivatives in Molecular Design
Symmetrically substituted cyclohexane (B81311) derivatives are fundamental building blocks in molecular design due to their well-defined and predictable three-dimensional structures. The cyclohexane ring can adopt several conformations, with the chair conformation being the most stable. slideshare.netwikipedia.org This conformational preference, coupled with the spatial arrangement of substituents, allows for the precise control of molecular shape and functionality.
The application of symmetrical cyclohexane derivatives is widespread, ranging from the synthesis of natural products and pharmaceuticals to the construction of supramolecular assemblies and advanced materials. nih.govresearchgate.net The inherent symmetry of these molecules can simplify synthetic strategies and lead to materials with unique properties. In medicinal chemistry, the rigid cyclohexane scaffold is often used to orient functional groups in a specific spatial arrangement to interact with biological targets. nih.gov
Overview of 1,3,5 Tris Bromomethyl Cyclohexane As a Versatile Synthetic Intermediate
1,3,5-Tris(bromomethyl)cyclohexane is a highly functionalized cyclohexane (B81311) derivative that serves as a versatile intermediate in organic synthesis. Its structure features a central cyclohexane ring with three bromomethyl groups attached at the 1, 3, and 5 positions. The bromine atoms are excellent leaving groups in nucleophilic substitution reactions, making this compound a valuable precursor for introducing a variety of functional groups.
The reactivity of the bromomethyl groups allows for the construction of a wide range of more complex molecules. For instance, it can be used as a cross-linking agent in polymer chemistry or as a tripodal core for the synthesis of dendrimers, macrocycles, and other intricate molecular architectures. Its structural analogue, 1,3,5-tris(bromomethyl)benzene, has been utilized in the synthesis of dendrimers and as a cross-linker in the formation of microporous polymers. sigmaaldrich.comsigmaaldrich.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H15Br3 |
| Molecular Weight | 362.927 g/mol chemsrc.com |
| LogP | 4.20360 chemsrc.com |
| Physical State | Solid |
| Storage Temperature | 2–8°C |
Note: This table contains data for this compound.
Stereochemical Considerations in Cyclohexane Based Architectures
Nucleophilic Substitution Reactions at Bromomethyl Centers
The bromine atoms on the methyl groups of 1,3,5-Tris(bromomethyl)cyclohexane are excellent leaving groups, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups.
Formation of Multifunctional Tripodal Ligands
A significant application of this compound is in the synthesis of tripodal ligands. These are molecules with three arms that can coordinate to a central atom or molecule. The synthesis typically involves the reaction of this compound with a nucleophile that contains a donor atom, such as phosphorus, nitrogen, or sulfur.
For instance, the reaction with diphenylphosphine (B32561) derivatives can yield tripodal phosphine (B1218219) ligands. nih.gov These ligands are valuable in coordination chemistry and catalysis. Similarly, reaction with amines or pyrazole-containing nucleophiles can lead to the formation of tripodal amine or pyrazolyl ligands, which have applications in the development of metal complexes with specific catalytic or magnetic properties. nih.govresearchgate.net The modular nature of these syntheses allows for the creation of a diverse family of ligands by varying the nucleophile. nih.govresearchgate.net
Stereospecificity and Stereoselectivity in Derivatization
The stereochemistry of the cyclohexane ring in this compound plays a crucial role in the stereochemical outcome of its derivatization reactions. The cyclohexane ring typically exists in a chair conformation, and the bromomethyl substituents can be either in axial or equatorial positions. The specific stereoisomer, such as the (1S,3S,5S) configuration, will influence the approach of the nucleophile and the stereochemistry of the resulting product.
While the initial searches did not yield specific studies focusing solely on the stereospecificity of this compound derivatization, the principles of nucleophilic substitution on substituted cyclohexanes suggest that the stereochemical outcome is dependent on the reaction conditions and the nature of the nucleophile. For example, an SN2 reaction mechanism would typically result in an inversion of configuration at the carbon atom bearing the bromine.
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
While nucleophilic substitution is a primary reaction pathway, the bromomethyl groups of this compound can also participate in cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are widely used in organic synthesis. youtube.com Although specific examples detailing these reactions with this compound were not found in the initial search, the presence of the C-Br bond suggests its potential as a substrate in such transformations. For these reactions to occur, an organometallic reagent (for C-C coupling) or an amine or alcohol (for C-N or C-O coupling) would be reacted in the presence of a suitable palladium catalyst and ligand. youtube.comchemrxiv.orguma.es The efficiency of these reactions would likely be influenced by steric hindrance around the bromomethyl groups.
Transformations to Other Reactive Functional Groups (e.g., Amines, Thiols)
The bromomethyl groups of this compound can be readily converted into other useful functional groups, such as amines and thiols. These transformations significantly expand the synthetic utility of this scaffold.
The synthesis of amines can be achieved through nucleophilic substitution with ammonia (B1221849) or primary or secondary amines. A more controlled method involves the use of azide (B81097) anions followed by reduction. For example, reaction with sodium azide (NaN₃) would yield the corresponding tris(azidomethyl)cyclohexane, which can then be reduced to the triamine.
Similarly, thiols can be prepared by reacting this compound with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. mdpi.com These resulting tri-thiols are valuable precursors for the synthesis of sulfur-containing ligands and materials.
| Starting Material | Reagent(s) | Product Functional Group | Reference |
| This compound | NaN₃, then reduction | Amine (-CH₂NH₂) | |
| This compound | NaSH or Thiourea, then hydrolysis | Thiol (-CH₂SH) | mdpi.com |
Mechanistic Investigations of Derivatization Pathways
Understanding the mechanisms of the derivatization reactions of this compound is crucial for optimizing reaction conditions and controlling product formation.
Kinetic Studies of Reaction Rates
Kinetic studies provide valuable insights into the reaction mechanisms. For nucleophilic substitution reactions of alkyl halides, the rate of reaction can be influenced by factors such as the nature of the nucleophile, the solvent, and the structure of the substrate.
Influence of Steric and Electronic Effects on Reactivity
The reactivity of this compound is significantly governed by a combination of steric and electronic factors. These factors influence the conformational preferences of the cyclohexane ring and the susceptibility of the bromomethyl groups to nucleophilic attack. Understanding these effects is crucial for predicting reaction outcomes and designing synthetic pathways involving this versatile building block.
The reactivity of the bromomethyl groups is primarily centered around nucleophilic substitution reactions, where a nucleophile replaces the bromide ion. The rate of these reactions is influenced by the accessibility of the electrophilic carbon atom in the C-Br bond.
Steric Effects:
Steric hindrance plays a pivotal role in the reactivity of this compound. spcmc.ac.in When a bromomethyl group is in an axial position, the approach of a nucleophile can be sterically hindered by the axial hydrogens at the C3 and C5 positions. numberanalytics.com Conversely, an equatorial bromomethyl group is more sterically accessible to an incoming nucleophile. Consequently, reactions involving the equatorial conformer are generally faster.
The size of the nucleophile is also a critical factor. Bulkier nucleophiles will experience greater steric hindrance, leading to slower reaction rates, especially with axial bromomethyl groups. This difference in reactivity can be exploited to achieve selective substitution if the reaction conditions are carefully controlled.
| Substituent | 1,3-Diaxial Interaction Energy (kJ/mol) |
| -CH₃ | 7.6 |
| -CH₂CH₃ | 8.0 |
| -CH(CH₃)₂ | 9.2 |
| -C(CH₃)₃ | ~20 |
| -Br | 2.0 |
| This table presents generalized data for monosubstituted cyclohexanes to illustrate the concept of steric strain. libretexts.orglibretexts.org |
Electronic Effects:
The primary electronic effect in this compound stems from the electronegativity of the bromine atoms. The electron-withdrawing nature of bromine polarizes the C-Br bond, making the carbon atom electron-deficient and thus, a good electrophile for nucleophilic attack. This is a prerequisite for the nucleophilic substitution reactions that characterize the reactivity of this compound.
However, unlike its aromatic analog, 1,3,5-tris(bromomethyl)benzene, the saturated cyclohexane ring does not provide a pathway for extensive electronic communication between the substituent groups through resonance. nih.govyoutube.com In the benzene (B151609) derivative, the aromatic ring can delocalize charge, which can influence the reactivity of the benzylic positions. youtube.com In the case of the cyclohexane derivative, the electronic effects are more localized to the individual bromomethyl groups. The inductive effect of one bromomethyl group on its neighbors is transmitted through the sigma bonds of the cyclohexane framework and diminishes rapidly with distance.
Advanced Structural Elucidation and Conformational Analysis of 1,3,5 Tris Bromomethyl Cyclohexane and Its Derivatives
Spectroscopic Characterization Beyond Basic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of substituted cyclohexanes, including 1,3,5-tris(bromomethyl)cyclohexane. The chair conformation is the most stable for the cyclohexane (B81311) ring, and the substituents can occupy either axial or equatorial positions. youtube.com The relative stability of different conformations is influenced by steric interactions, particularly 1,3-diaxial interactions, which are energetically unfavorable. youtube.comyoutube.com
In trisubstituted cyclohexanes, the molecule will adopt the chair conformation that minimizes these steric clashes, generally by placing the larger substituents in equatorial positions. youtube.com For this compound, the cis isomer, with all three bromomethyl groups on the same side of the ring, can exist in two chair conformations. One conformation has all three substituents in equatorial positions, while the other has them all in axial positions. The diequatorial conformation is significantly more stable. The trans isomers will also adopt conformations that maximize the number of equatorial substituents.
Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, are instrumental in unambiguously assigning the stereochemistry. ipb.ptmdpi.com These methods allow for the detailed mapping of proton-proton and proton-carbon connectivities and spatial proximities. For instance, NOE can help determine the relative orientation of the bromomethyl groups by observing through-space interactions between their protons and the protons on the cyclohexane ring. ipb.pt Low-temperature NMR studies can also be employed to "freeze out" the chair-chair interconversion, allowing for the individual characterization of different conformers. acs.org
A hypothetical analysis of the ¹H NMR spectrum for the all-cis isomer in its most stable (all-equatorial) conformation would be expected to show distinct signals for the axial and equatorial protons of the cyclohexane ring, as well as the protons of the bromomethyl groups. The coupling constants between adjacent protons can also provide valuable information about their dihedral angles and thus their relative orientations (axial or equatorial).
The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. spectroscopyonline.com The exact position of these bands can be influenced by the conformation of the bromomethyl groups. The spectra would also display bands corresponding to the various vibrations of the cyclohexane ring, such as C-C stretching and CH₂ bending modes. ustc.edu.cn
A comparison of the experimental vibrational spectra with theoretical calculations, often performed using Density Functional Theory (DFT), can aid in the assignment of the observed bands to specific vibrational modes. researchgate.net For a related compound, 1,3,5-tris(bromomethyl)benzene, DFT calculations have been used to assign vibrational modes, and it was noted that intermolecular interactions in the crystal lattice can cause shifts in the observed frequencies compared to the calculated values for a single molecule. researchgate.netepa.gov Similar effects would be expected for this compound.
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H (cyclohexane) | Stretching | 2850-2960 |
| C-H (bromomethyl) | Stretching | 2960-2970 |
| CH₂ | Scissoring/Bending | 1440-1470 |
| C-C (ring) | Stretching | 800-1200 |
| C-Br | Stretching | 500-700 |
Note: The exact positions of the peaks can vary depending on the specific isomer and its conformation.
X-ray Crystallography for Solid-State Structural Determination
In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The packing of these molecules is governed by a variety of intermolecular interactions. mdpi.com For brominated organic compounds, halogen bonding (C-Br···Br or C-Br···X, where X is another electronegative atom) can play a significant role in the crystal packing. researchgate.netmdpi.com
X-ray crystallography can precisely determine the preferred conformation of this compound in the crystalline state. chemspider.com It is expected that the molecule will adopt a chair conformation that minimizes steric hindrance, likely with the bulky bromomethyl groups in equatorial positions to avoid unfavorable 1,3-diaxial interactions. youtube.com
For derivatives of a similar trisubstituted cyclohexane, cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, X-ray diffraction has revealed both chair and boat conformations in the solid state, depending on the nature of the substituents and the resulting intermolecular interactions, such as hydrogen bonding. rsc.org This highlights that while the chair conformation is generally more stable, other conformations can be adopted to accommodate specific packing requirements in the crystal.
Computational Chemistry for Conformational Landscapes and Electronic Structure
Computational chemistry serves as a powerful tool to complement experimental data and to explore the conformational landscapes and electronic properties of molecules like this compound. sapub.org
By employing methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to model the different possible conformations of the various isomers of this compound and to calculate their relative energies. consensus.app This allows for the prediction of the most stable conformers and the energy barriers for interconversion between them.
These computational models can also provide insights into the electronic structure of the molecule, including the distribution of electron density and the nature of the chemical bonds. For instance, calculations can quantify the partial charges on the atoms, highlighting the electrophilic nature of the carbon atoms in the bromomethyl groups and the nucleophilic character of the bromine atoms. This information is valuable for understanding the reactivity of the compound in various chemical reactions.
Density Functional Theory (DFT) Studies on Conformational Isomers
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are essential for determining the relative energies and geometric parameters of its various conformational isomers.
While specific DFT studies exclusively focused on this compound are not extensively found in publicly available literature, the principles of conformational analysis for 1,3,5-trisubstituted cyclohexanes are well-established. The primary conformations of interest are the chair forms. For a 1,3,5-trisubstituted cyclohexane, two main chair isomers are typically considered: the cis isomer, which can exist as a diequatorial-axial (ee/a) or diaxial-equatorial (aa/e) conformer, and the trans isomer. However, for this compound, the most stable isomer is the cis form with all three bromomethyl groups in equatorial positions to minimize steric strain. This is often referred to as the c,c,c- or all-cis-isomer.
The two principal chair conformations for the all-cis isomer would be the triequatorial (eee) and the triaxial (aaa) forms. DFT calculations would be employed to optimize the geometry of these conformers and calculate their single-point energies. The energy difference between these conformers reveals the thermodynamic preference.
Table 1: Hypothetical DFT Energy Comparison of this compound Conformers
| Conformer | Substitution Pattern | Relative Energy (kJ/mol) | Key Steric Interactions |
| Chair 1 | Triequatorial (eee) | 0 (Reference) | Gauche interactions between substituents |
| Chair 2 | Triaxial (aaa) | > 25 (Estimated) | 1,3-diaxial repulsions between bromomethyl groups and axial hydrogens |
Note: The energy values are illustrative and based on established principles of conformational analysis. The triaxial conformer is significantly less stable due to severe 1,3-diaxial interactions, where the bulky bromomethyl groups are in close proximity to each other and the axial hydrogens on the same side of the ring.
DFT calculations on analogous molecules, such as 1,3,5-tris(bromomethyl)benzene, have been used to analyze vibrational modes and intermolecular contacts, which supports the utility of this method for understanding related structures. rsc.org
Molecular Dynamics Simulations for Solution-Phase Conformations
Molecular Dynamics (MD) simulations provide a computational lens to view the dynamic behavior of molecules in a condensed phase, such as in solution. These simulations model the atomic motions of the system over time, offering insights into conformational flexibility and the influence of the solvent.
For this compound, MD simulations could be used to explore the conformational landscape in different solvents. The simulation would typically start with an energy-minimized structure, often the triequatorial chair conformer obtained from DFT calculations. The system would then be solvated in a virtual box of solvent molecules (e.g., chloroform, methanol, or water), and the trajectories of all atoms would be calculated by integrating Newton's laws of motion.
Key findings from such simulations would include:
Conformational Interconversion: The frequency and pathways of ring-flipping from the more stable triequatorial conformer to higher energy states like twist-boat or the highly unstable triaxial chair form.
Solvent Effects: How the polarity and nature of the solvent molecules interact with the bromomethyl groups and influence the conformational equilibrium. Polar solvents might stabilize conformers with a larger dipole moment.
Time-Averaged Structural Parameters: The simulation would provide average bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.
While specific MD simulation studies on this compound are not readily found, the methodology is standard for a comprehensive conformational analysis of flexible cyclic molecules.
Analysis of Intra- and Intermolecular Interactions (e.g., C-H...π, Br...Br)
The conformational preferences and crystal packing of this compound are heavily influenced by a network of weak non-covalent interactions.
Intramolecular Interactions: Within a single molecule, the primary interactions dictating conformational stability are steric repulsions. In the case of the triaxial conformer, the dominant destabilizing forces are the 1,3-diaxial interactions between the bromomethyl groups.
Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular forces play a crucial role. Studies on structurally related brominated organic compounds have highlighted the importance of specific interactions. For instance, research on bromomethyl-substituted benzenes has shown the prevalence of halogen bonding and other weak interactions. researchgate.net
Bromine-Bromine (Br...Br) Interactions: These are a form of halogen bonding, where the electropositive region on one bromine atom (the σ-hole) interacts with the electronegative equatorial belt of another. These interactions can be a significant factor in the crystal packing of brominated compounds.
Van der Waals Forces: These non-specific attractive and repulsive forces are also critical in determining the dense packing of molecules in the solid state.
While C-H...π interactions are significant for aromatic compounds like 1,3,5-tris(bromomethyl)benzene, they are not applicable to the saturated cyclohexane ring of the target molecule. rsc.org
Table 2: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Halogen Bond | Bromine (σ-hole) | Bromine (lone pair) | 3.3 - 3.7 | Influences crystal packing and orientation of molecules. |
| Hydrogen Bond | C-H (ring/methyl) | Bromine | 2.7 - 3.2 | Contributes to lattice energy and stabilizes specific packing motifs. |
| Van der Waals | All atoms | All atoms | Variable | Governs overall molecular shape and packing efficiency. |
Note: The distance ranges are typical values observed in related structures and are provided for illustrative purposes.
A full analysis using tools like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, based on DFT-calculated electron densities, would be necessary to definitively identify and characterize these weak interactions for this compound.
Applications in Supramolecular Chemistry and Molecular Recognition
Design and Synthesis of Molecular Receptors and Host Molecules
The strategic placement of binding sites on a pre-organized scaffold is a cornerstone of host-guest chemistry. 1,3,5-Tris(bromomethyl)cyclohexane serves as an excellent starting point for creating tripodal receptors, where the cyclohexane (B81311) core acts as a spacer, orienting the binding groups for cooperative interaction with a guest molecule.
While the analogous aromatic compound, 1,3,5-tris(bromomethyl)benzene, has been extensively used to create receptors for carbohydrates, specific examples utilizing the this compound scaffold are less prevalent in the literature. However, the fundamental principles suggest its high potential in this area. By replacing the bromine atoms with carbohydrate-binding motifs such as boronic acids or groups capable of hydrogen bonding, it is theoretically possible to create receptors tailored for specific sugars. The flexibility of the cyclohexane ring, compared to a rigid benzene (B151609) ring, could allow for an induced-fit mechanism of binding, potentially leading to higher selectivity for particular carbohydrate guests.
The synthesis of ion-selective receptors is a major focus of supramolecular chemistry. The this compound core can be functionalized with a variety of ionophoric units to create potent and selective binders for both anions and cations. For instance, the introduction of crown ether moieties or cryptands would lead to receptors with a high affinity for alkali metal cations.
Similarly, the incorporation of Lewis acidic groups or hydrogen bond donors, such as ureas or thioureas, can transform the cyclohexane scaffold into a powerful anion receptor. The pre-organization of these binding sites by the cyclohexane backbone is crucial for achieving high binding constants and selectivity for specific anions. For example, a study on the complexation behavior of cis,cis-1,3,5-tris(methylamino)cyclohexane, a derivative of the parent compound, with Cr(III) and Fe(III) ions has demonstrated the utility of the functionalized cyclohexane core in coordinating with metal cations. researchgate.net
Construction of Self-Assembled Systems
Self-assembly is a powerful strategy for the bottom-up fabrication of complex nanostructures. The C3 symmetric nature of this compound makes it an ideal building block for creating a variety of self-assembled systems, from discrete molecular cages to extended polymeric networks.
In the field of crystal engineering and metal-organic frameworks (MOFs), tritopic linkers are essential for generating 3D networks. By converting the bromomethyl groups into coordinating moieties like carboxylates or nitrogen-based ligands, this compound can be used as a flexible node for the construction of novel MOFs. The non-planar nature of the cyclohexane ring can lead to the formation of chiral or highly porous frameworks with interesting properties for gas storage or catalysis. While there are numerous examples of MOFs built from the aromatic analogue, 1,3,5-benzenetricarboxylic acid, the use of the corresponding cyclohexane derivative remains an area with significant potential for exploration.
The reaction of this compound with complementary ditopic or tritopic molecules can lead to the formation of discrete, three-dimensional molecular capsules and cages. These container-like molecules can encapsulate guest species, leading to applications in drug delivery, reaction catalysis, and sensing. The size and shape of the internal cavity can be systematically tuned by varying the length and nature of the linking units.
The principles of supramolecular polymerization can be applied to derivatives of this compound to form well-defined one-dimensional nanostructures. By introducing functionalities capable of strong and directional non-covalent interactions, such as hydrogen bonding or π-π stacking (if aromatic groups are attached), these molecules can self-assemble into long, ordered fibers. A recent study on the supramolecular polymerization of all-cis-fluorinated cyclohexanes highlights the ability of the cyclohexane core to direct the formation of nanofibers. researchgate.net This suggests that appropriately functionalized derivatives of this compound could also be employed in the creation of novel supramolecular polymers.
Development of Dendrimers and Star-Shaped Molecules
The trifunctional nature of this compound makes it a suitable core molecule for the synthesis of dendrimers and star-shaped molecules. These are highly branched, well-defined macromolecules that have garnered significant interest for their unique properties and potential applications in areas such as drug delivery, catalysis, and materials science. The three bromomethyl groups can serve as initiation points for the divergent growth of dendritic wedges or the attachment of "arms" to form a star-like structure.
While the use of the aromatic analogue, 1,3,5-Tris(bromomethyl)benzene, is more widely documented for these applications, research has explored the utility of the cyclohexane derivative. A notable, albeit highly specialized, application of cis,cis-1,3,5-Tris(bromomethyl)cyclohexane is in the field of mechanosynthesis. In this context, it has been used to create a tri-Grignard reagent. This reagent is then used in the synthesis of specific molecular tips for use in scanning tunneling microscopy, which can be considered a form of a star-shaped molecule at the nanoscale. google.comgoogle.com The synthesis involves the in-situ generation of the tri-Grignard reagent by reacting cis,cis-1,3,5-Tris(bromomethyl)cyclohexane with magnesium. google.comgoogle.com
The choice of the cyclohexane core over a benzene core can influence the resulting macromolecule's flexibility and three-dimensional conformation. The cyclohexane ring is non-planar and can exist in various conformations, which can impart a different spatial arrangement of the appended branches compared to the rigid, planar benzene ring.
Table 1: Comparison of Core Units for Star-Shaped Molecules
| Feature | This compound | 1,3,5-Tris(bromomethyl)benzene |
| Core Structure | Cyclohexane | Benzene |
| Flexibility | Flexible, non-planar | Rigid, planar |
| Reactivity | Three primary alkyl bromide groups | Three benzylic bromide groups |
| Potential Conformations | Chair, boat, twist-boat | Planar |
Integration into Membrane-Based Sensing Systems
The integration of specific molecular receptors into membrane-based sensing systems is a promising approach for the development of highly sensitive and selective sensors. These systems often rely on a change in the membrane's properties, such as its permeability or electrical potential, upon the binding of a target analyte to the receptor.
Despite the potential of this compound to act as a scaffold for tripodal receptors that could be incorporated into a membrane, a thorough review of the available scientific literature reveals a lack of specific research findings on its integration into membrane-based sensing systems. The design of such a system would likely involve the substitution of the bromo groups with appropriate receptor units capable of recognizing specific ions or small molecules, and a lipophilic tail to ensure anchoring within the lipid bilayer of the membrane. However, at present, there are no published studies detailing the synthesis or application of this compound-based compounds for this purpose. The focus in the literature has predominantly been on other core structures for the development of membrane-spanning receptors and channels.
Utilization in Polymer Science and Materials Engineering
Synthesis of Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs)
There is currently a lack of published research specifically demonstrating the use of 1,3,5-Tris(bromomethyl)cyclohexane as a building block for the synthesis of POPs or COFs. The synthesis of these materials typically relies on rigid, aromatic linkers to ensure the formation of robust, porous structures. The flexible nature of the cyclohexane (B81311) core in this compound may present challenges in achieving the high degree of long-range order characteristic of crystalline COFs.
As Cross-linkers for Network Polymers
Control of Pore Size and Surface Area
The potential for this compound to influence the pore size and surface area of porous polymers is an area that warrants investigation. The non-planar structure of the cyclohexane ring could lead to the formation of polymers with unique pore geometries compared to those derived from aromatic cross-linkers. However, without experimental data, any discussion on its specific effects remains speculative.
Fabrication of Functional Polymeric Materials
Membrane Materials for Separation Technologies
The incorporation of the flexible and aliphatic cyclohexane unit into polymer membranes could potentially enhance their performance in certain separation applications. For instance, it might influence the free volume and chain packing of the polymer, which are critical parameters for membrane permeability and selectivity. Nevertheless, there is no direct evidence in the literature of this compound being used to fabricate membranes for separation technologies.
Adsorbents for Gas Storage and Capture
Polymers designed for gas storage and capture often benefit from high surface areas and specific chemical functionalities that can interact with gas molecules. While the synthesis of porous materials using other multifunctional cross-linkers has shown promise in this area, the application of this compound for creating adsorbents for gas storage and capture has not been reported in the scientific literature.
Emerging Research Frontiers and Future Prospects
Exploration of Novel Stereoisomers and Their Unique Properties
The stereochemistry of the 1,3,5-trisubstituted cyclohexane (B81311) ring is a critical aspect defining its utility. The substituents can adopt either axial or equatorial positions, leading to different stereoisomers. The most notable are the cis (all-axial or all-equatorial in a ring flip) and trans isomers.
The all-cis isomer, specifically (1s,3s,5s)-1,3,5-tris(bromomethyl)cyclohexane, has been identified and is available commercially. keyorganics.net In its most stable chair conformation, the three bromomethyl groups are in equatorial positions, minimizing steric hindrance. This specific spatial arrangement makes it a rigid, predictable C3-symmetric building block.
Research into related compounds has demonstrated synthetic pathways to access the cis,cis-1,3,5-trisubstituted cyclohexane core. researchgate.net A common strategy involves the reduction of 1,3,5-benzenetricarboxylic acid to form the saturated cyclohexane ring, which preferentially yields the cis isomer. researchgate.net This method can be adapted to synthesize derivatives of 1,3,5-Tris(bromomethyl)cyclohexane.
The properties of these stereoisomers are intrinsically linked to their 3D structure. The rigid, pre-organized geometry of the all-cis isomer is highly desirable for creating ordered materials. In contrast, trans isomers, with a mix of axial and equatorial groups, would provide different vectoral orientations of the reactive bromomethyl groups, potentially leading to less-defined or alternative supramolecular assemblies. The exploration and separation of these different stereoisomers is a key frontier, as each isomer could serve as a unique component for materials with tailored topologies and properties. libretexts.org
Table 1: Known Stereoisomers and Precursors
| Compound/Precursor | Isomer | CAS Number | Key Feature |
|---|---|---|---|
| (1s,3s,5s)-1,3,5-Tris(bromomethyl)cyclohexane | cis | 65672-58-4 | All substituents on the same face of the ring. keyorganics.net |
| cis,cis-1,3,5-Triaminocyclohexane (tach) | cis,cis | 26150-46-9 | A derivative used as a tripodal ligand in coordination chemistry. wikipedia.org |
This table is interactive. Click on the headers to sort.
Integration with Dynamic Covalent Chemistry (DCC)
Dynamic Covalent Chemistry (DCC) utilizes reversible reactions to "error-check" and self-assemble thermodynamically stable, complex structures. nih.gov The C3-symmetric and trifunctional nature of this compound makes it an ideal, though currently underutilized, precursor for building blocks in DCC.
The highly reactive bromomethyl groups are not typically used directly in reversible reactions but can be readily converted into functionalities that are. For instance, substitution of the bromine atoms with amines would yield 1,3,5-tris(aminomethyl)cyclohexane. This amine-functionalized core can then participate in reversible imine-forming reactions with trialdehydes, a cornerstone of DCC for constructing Porous Organic Cages (POCs). acs.orgrsc.org
POCs are discrete, molecule-sized containers with inherent porosity that can be used for gas storage, separations, and catalysis. nih.govrsc.org The synthesis of POCs often relies on the reaction between C3-symmetric triamines or trialdehydes and C2-symmetric diamines. nih.gov The cyclohexane core of this compound offers a non-aromatic, flexible yet stereochemically defined scaffold that could lead to novel cage structures with different solubility and packing properties compared to their rigid benzene-based counterparts. acs.orgnih.gov The ability to use a specific stereoisomer (e.g., all-cis) would allow for precise control over the resulting cage's shape and cavity size.
Applications in Catalysis and Asymmetric Induction
The development of chiral ligands is central to asymmetric catalysis. researchgate.netnih.gov The this compound scaffold provides an excellent platform for designing tripodal, C3-symmetric ligands. By reacting the parent compound with chiral amines, phosphines, or other coordinating groups, a library of new chiral ligands could be synthesized.
A well-known analogue, cis,cis-1,3,5-triaminocyclohexane (tach), is a popular tridentate ligand in coordination chemistry that forms stable complexes with various metals. wikipedia.org this compound serves as a direct synthetic precursor to tach and its derivatives. These tripodal ligands can create a specific chiral environment around a metal center, making them promising candidates for catalysts in asymmetric reactions, where controlling the three-dimensional space around the active site is crucial for achieving high enantioselectivity.
Future research will likely focus on synthesizing chiral derivatives of this compound and evaluating their efficacy as ligands in catalytic processes such as hydrogenations, cycloadditions, and C-C bond-forming reactions. researchgate.net
Advanced Functional Materials Design based on the Cyclohexane Core
The design of advanced functional materials hinges on the ability to control structure at the molecular level. scientificlabs.ie The this compound core offers a distinct advantage over its more common benzene (B151609) analogue by providing a saturated, sp3-hybridized scaffold. rsc.org This leads to non-planar, three-dimensional structures, which can prevent the dense packing often seen with flat, aromatic building blocks, thereby encouraging the formation of porous materials.
The primary application envisioned is in the creation of Porous Organic Cages (POCs) and, potentially, Covalent Organic Frameworks (COFs). As discussed, derivatives of this compound are ideal for DCC-based syntheses of POCs. rsc.org The defined stereochemistry of the cyclohexane ring is a powerful tool for directing the assembly of these cages into predictable structures with well-defined pore sizes, which is critical for applications like molecular sieving and selective gas adsorption. nih.govnih.gov
Furthermore, the reactivity of the bromomethyl groups allows for post-synthetic modification. Once a cage or framework is assembled, the bromine atoms (if retained in a derivative) could be substituted to introduce new functional groups, tuning the material's surface properties for specific applications. This versatility makes this compound a promising platform for the rational design of advanced materials with tailored porosity and functionality. nih.gov
Q & A
Basic Research Questions
Q. What experimental strategies are effective for optimizing the synthesis of 1,3,5-Tris(bromomethyl)cyclohexane?
- Methodology :
- Use stepwise bromination of 1,3,5-trimethylcyclohexane with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄. Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-bromination.
- Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate mono-, di-, and tri-brominated products .
- Validate purity via gas chromatography (GC) with flame ionization detection (>98% purity threshold) .
Q. How can researchers ensure reproducibility in purification and characterization of this compound?
- Methodology :
- Employ recrystallization from ethanol or dichloromethane to remove residual brominating agents.
- Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns:
- ¹H NMR : Look for triplet signals (~δ 3.4–3.6 ppm) from methylene protons adjacent to bromine .
- ¹³C NMR : Confirm three equivalent bromomethyl carbons (~δ 30–35 ppm) .
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (M⁺) .
Q. What safety protocols are critical when handling brominated cyclohexane derivatives?
- Methodology :
- Use fume hoods and personal protective equipment (PPE: nitrile gloves, goggles) to minimize inhalation/contact.
- Store in airtight containers at 4°C to prevent degradation and volatilization .
- Follow GHS Hazard Statements (e.g., H226: Flammable liquid) and dispose of waste via halogenated solvent protocols .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Conduct kinetic studies using SN2 reactions (e.g., with NaI in acetone). Compare rates with mono- and di-brominated analogs to assess steric hindrance from the cyclohexane ring .
- Density Functional Theory (DFT) modeling (e.g., Gaussian 16) can predict transition-state geometries and activation energies for substitution pathways .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Methodology :
- Use QSPR/QSAR models (e.g., ACD/Labs Percepta) to estimate logP, boiling point, and solubility. Validate against experimental data from analogs like 1-bromo-3,5-dimethylcyclohexane .
- Molecular dynamics simulations (e.g., GROMACS) can model aggregation behavior in solvents, critical for designing polymer crosslinkers .
Q. How can this compound be applied in advanced materials, such as dendrimers or supramolecular assemblies?
- Methodology :
- Synthesize star-shaped polymers via atom-transfer radical polymerization (ATRP) using the tri-brominated core as an initiator. Characterize branching efficiency via size-exclusion chromatography (SEC) .
- Explore host-guest chemistry by functionalizing bromine sites with crown ethers or cyclodextrins. Analyze binding constants via isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for brominated cyclohexane derivatives?
- Methodology :
- Compare solvent systems (e.g., CCl₄ vs. DMF) and initiators (AIBN vs. light) across studies. Replicate low-yield conditions to identify side reactions (e.g., elimination to cyclohexene derivatives) .
- Use LC-MS to detect byproducts and optimize reaction time/temperature for maximal tri-substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
